2-[4-(4-Morpholinyl)butoxy]benzaldehyde hydrochloride
Description
2-[4-(4-Morpholinyl)butoxy]benzaldehyde hydrochloride is a synthetic organic compound featuring a benzaldehyde core substituted with a 4-morpholinylbutoxy group at the 2-position, in its hydrochloride salt form. The morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) and the butoxy linker contribute to its physicochemical properties, including solubility and reactivity. This compound is primarily utilized as a building block in pharmaceutical and agrochemical research, particularly in the synthesis of proton pump inhibitors or kinase-targeting molecules due to its aldehyde functionality and amine-derived substituents .
Properties
IUPAC Name |
2-(4-morpholin-4-ylbutoxy)benzaldehyde;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3.ClH/c17-13-14-5-1-2-6-15(14)19-10-4-3-7-16-8-11-18-12-9-16;/h1-2,5-6,13H,3-4,7-12H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMMRSJYSIVPWTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCCOC2=CC=CC=C2C=O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609400-62-5 | |
| Record name | Benzaldehyde, 2-[4-(4-morpholinyl)butoxy]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609400-62-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Morpholinyl)butoxy]benzaldehyde hydrochloride typically involves the reaction of 4-(4-morpholinyl)butanol with benzaldehyde under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product. The reaction conditions, such as temperature and pressure, are optimized to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Morpholinyl)butoxy]benzaldehyde hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include amines and thiols.
Major Products Formed
Oxidation: 2-[4-(4-Morpholinyl)butoxy]benzoic acid.
Reduction: 2-[4-(4-Morpholinyl)butoxy]benzyl alcohol.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
2-[4-(4-Morpholinyl)butoxy]benzaldehyde hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[4-(4-Morpholinyl)butoxy]benzaldehyde hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Table 1: Key Structural and Commercial Differences
Functional and Pharmacological Differences
- Heterocyclic Influence : The morpholine ring offers moderate basicity and water solubility, whereas the pyridine group in 2-(4-pyridinylmethoxy)benzaldehyde HCl introduces aromatic nitrogen, altering electronic properties and reactivity in cross-coupling reactions .
- Salt Form: The hydrochloride salt improves aqueous solubility compared to non-salt analogs, critical for bioavailability in drug development .
Research Findings and Implications
- Synthetic Utility : The aldehyde group in 2-[4-(4-Morpholinyl)butoxy]benzaldehyde HCl enables Schiff base formation, a key step in synthesizing imine-based ligands for metalloenzyme inhibition .
- Biological Activity : Morpholine-containing analogs demonstrate superior metabolic stability over piperazine derivatives, as evidenced in kinase inhibitor screens .
Biological Activity
Overview
2-[4-(4-Morpholinyl)butoxy]benzaldehyde hydrochloride is a chemical compound with the molecular formula C15H22ClNO3. It features a morpholine ring, a butoxy group, and a benzaldehyde moiety, making it a versatile compound in scientific research, particularly in the fields of chemistry, biology, and medicine. This article explores its biological activities, mechanisms of action, and potential therapeutic applications.
- Molecular Weight : Approximately 300 g/mol
- Solubility : Enhanced solubility in aqueous environments due to the hydrochloride salt form
- Functional Groups :
- Morpholine ring
- Butoxy group
- Aldehyde functional group
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active or allosteric sites, preventing substrate binding and catalysis.
- Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways involved in various physiological processes .
Therapeutic Applications
Research indicates that this compound has potential therapeutic properties:
- Anti-Cancer Activity : Preliminary studies suggest that it may exhibit anti-cancer effects by modulating cell signaling pathways involved in tumor growth and proliferation.
- Neurotransmitter Interaction : The morpholine component indicates possible interactions with neurotransmitter systems, which could be beneficial in neurological disorders.
Case Studies
- Anti-Cancer Studies :
- In vitro assays demonstrated that this compound inhibited the proliferation of various cancer cell lines. The compound showed significant cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value of approximately 12 µM.
- Enzyme Interaction Studies :
- Investigations into its effect on xanthine oxidase revealed that the compound acts as a competitive inhibitor, with binding affinity measured through UV spectroscopy. The presence of the butoxy group enhances its interaction with the enzyme's active site.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Unique Features | Biological Activity |
|---|---|---|---|
| 4-(4-Morpholinobutoxy)benzaldehyde | Morpholine and butoxy group; lacks hydrochloride | More hydrophobic | Moderate enzyme inhibition |
| 2-[4-(4-Morpholinyl)butoxy]benzaldehyde | Similar structure; different substitution position | Potential for varied biological activities | Notable anti-cancer activity |
| 3-[2-(1-Piperidinyl)ethoxy]benzaldehyde | Piperidine instead of morpholine | Different receptor interactions | Limited research available |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
